molecular formula C22H28N2O8 B11152461 N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]glycyl-D-isoleucine

Cat. No.: B11152461
M. Wt: 448.5 g/mol
InChI Key: CZDXKILKCGBBOE-PRWKNARSSA-N
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Description

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a chromen-2-one core, which is known for its diverse biological activities. The presence of multiple functional groups, including methoxy, methyl, oxo, and acetamido groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID typically involves multi-step organic reactions. One common approach starts with the preparation of the chromen-2-one core, followed by the introduction of the methoxy and methyl groups through electrophilic aromatic substitution reactions. The acetamido groups are then introduced via acylation reactions, and the final step involves the formation of the pentanoic acid moiety through a series of condensation and hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to enhance reaction rates, as well as employing continuous flow reactors to improve scalability and efficiency. Purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form hydroxyl groups.

    Reduction: The oxo group can be reduced to form a hydroxyl group.

    Substitution: The acetamido groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The methoxy and acetamido groups can enhance the compound’s binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL ACETIC ACID: Similar core structure but lacks the additional acetamido and pentanoic acid groups.

    2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO ACETIC ACID: Similar structure but lacks the pentanoic acid moiety.

Uniqueness

2-{2-[2-(6,7-DIMETHOXY-4-METHYL-2-OXO-2H-CHROMEN-3-YL)ACETAMIDO]ACETAMIDO}-3-METHYLPENTANOIC ACID is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of the chromen-2-one core with the acetamido and pentanoic acid groups enhances its chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H28N2O8

Molecular Weight

448.5 g/mol

IUPAC Name

(2R,3S)-2-[[2-[[2-(6,7-dimethoxy-4-methyl-2-oxochromen-3-yl)acetyl]amino]acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C22H28N2O8/c1-6-11(2)20(21(27)28)24-19(26)10-23-18(25)8-14-12(3)13-7-16(30-4)17(31-5)9-15(13)32-22(14)29/h7,9,11,20H,6,8,10H2,1-5H3,(H,23,25)(H,24,26)(H,27,28)/t11-,20+/m0/s1

InChI Key

CZDXKILKCGBBOE-PRWKNARSSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CNC(=O)CC1=C(C2=CC(=C(C=C2OC1=O)OC)OC)C

Origin of Product

United States

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